molecular formula C17H13N3O3 B5418228 N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B5418228
M. Wt: 307.30 g/mol
InChI Key: GRHYSIKPUSNPNS-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide: is a synthetic organic compound that belongs to the class of benzoxazinones

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-9-12-5-1-2-6-13(12)19-16(21)10-20-14-7-3-4-8-15(14)23-11-17(20)22/h1-8H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYSIKPUSNPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent.

    Introduction of the Cyanophenyl Group: This step involves the reaction of the benzoxazinone core with a cyanophenyl derivative under specific conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for its biological activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit certain enzymes or interact with specific receptors, leading to a cascade of biochemical events. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide: can be compared with other benzoxazinone derivatives, such as:

Uniqueness

  • The presence of both the cyanophenyl and benzoxazinone moieties in the same molecule might confer unique biological activities or chemical reactivity, distinguishing it from other similar compounds.

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